2-Amino-3-Nitrophenol

Cosmetic Toxicology Hair Dye Safety Regulatory Compliance

Formulators seeking regulatory-compliant hair dye intermediates must avoid isomers with carcinogenicity risk. The CIR Expert Panel deemed 2-amino-3-nitrophenol safe at 2-9% use concentration, while 4-amino-2-nitrophenol carries potential carcinogenicity/mutagenicity concerns. Procurement of this specific isomer eliminates extensive safety substantiation. • CIR-assessed safe for oxidative & semipermanent hair dyes at 2-9% • mp 212-213 °C - 10-87 °C higher than isomeric comparators, preventing heat-induced caking • Unique VIS-MALDI matrix: near-neutral pH, absorbs at 532 nm for frequency-doubled Nd:YAG lasers

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 603-85-0
Cat. No. B1277897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-Nitrophenol
CAS603-85-0
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)N)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H,7H2
InChIKeyKUCWUAFNGCMZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Core Characteristics


2-Amino-3-nitrophenol is an amino nitrophenol isomer with the molecular formula C₆H₆N₂O₃, characterized by the ortho positioning of an amino group and a hydroxyl group, with a nitro group at the meta position relative to the amino group [1]. This substitution pattern confers a distinct set of physicochemical properties, including a melting point of 212-213 °C and a density of 1.5±0.1 g/cm³, which differ substantially from other aminonitrophenol isomers [1]. The compound is primarily utilized as a semipermanent hair colorant and a toner in permanent oxidative hair dye formulations, as well as a matrix for visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry [2]. Its commercial availability typically exceeds 98% purity by HPLC, ensuring reliable performance in analytical and industrial applications .

Isomer-specific procurement required
Reported for cosmetic dye research context
Analytical matrix use context (VIS-MALDI)

Why Substitution with Generic Isomers Fails


Substitution among aminonitrophenol isomers is not scientifically valid due to divergent safety profiles, thermal stabilities, and functional specificities. A comprehensive safety assessment of eight amino nitrophenols by the Cosmetic Ingredient Review (CIR) panel concluded that 4-amino-2-nitrophenol carries potential carcinogenicity and mutagenicity concerns, while 2-amino-3-nitrophenol was deemed safe for use as a hair dye ingredient at concentrations up to 9% [1]. Additionally, the melting point of 2-amino-3-nitrophenol (212-213 °C) is significantly higher than those of 2-amino-4-nitrophenol (143-145 °C), 2-amino-5-nitrophenol (198-202 °C), 4-amino-2-nitrophenol (125-127 °C), and 4-amino-3-nitrophenol (147-149 °C), indicating superior thermal stability and distinct processing requirements [2]. Furthermore, the unique ortho-amino, meta-nitro substitution pattern enables 2-amino-3-nitrophenol to function as a near-neutral pH matrix for VIS-MALDI mass spectrometry, an application not feasible with isomers lacking the requisite optical absorption band in the visible spectrum [3]. Consequently, procurement decisions must be guided by isomer-specific specifications rather than generic class substitution.

Safety assessment Regulatory safety profile may differ significantly among isomers
Thermal processing Melting point and thermal stability may not transfer to other isomers
Application method VIS-MALDI matrix function is not reported for alternative isomers

Quantitative Differentiation Evidence


Cosmetic Safety Profile

A peer-reviewed safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel evaluated eight amino nitrophenol hair dye ingredients. The panel concluded that 2-amino-3-nitrophenol is safe for use as a hair dye ingredient at concentrations ranging from 2% to 9% [1]. In contrast, the same report identified potential carcinogenicity and mutagenicity concerns for 4-amino-2-nitrophenol, precluding a safety determination [1]. This regulatory divergence directly impacts formulation freedom and regulatory compliance risk.

Cosmetic Safety
Head-to-head
Target: 2–9% suitable for hair dye per CIR
Comparator: potential carcinogenicity/mutagenicity concerns
Regulatory clearance may simplify formulation review
CIR expert panel assessment; context-dependent
Cosmetic Toxicology Hair Dye Safety Regulatory Compliance

Thermal Stability Comparison

The melting point of 2-amino-3-nitrophenol is reported as 212-213 °C (lit.) [1]. This value is substantially higher than the melting points of other aminonitrophenol isomers: 2-amino-4-nitrophenol melts at 143-145 °C (anhydrous) [2], 2-amino-5-nitrophenol at 198-202 °C [3], 4-amino-2-nitrophenol at 125-127 °C [4], and 4-amino-3-nitrophenol at 147-149 °C [5]. The 10-87 °C differential indicates that 2-amino-3-nitrophenol remains in the solid state under processing conditions where isomers may melt or degrade.

Thermal Stability
Cross-study comparable
212–213 °C (target)
vs 125–202 °C (isomer range)
Higher reported melting point indicates distinct thermal profile
Data from authoritative databases; may affect processing
Thermal Analysis Formulation Stability Processing Conditions

HPLC Purity Specification

Commercial suppliers consistently specify 2-amino-3-nitrophenol at ≥98% purity by HPLC . This high purity standard is critical for reproducible results in analytical applications and cosmetic formulations. While isomeric comparators such as 2-amino-4-nitrophenol and 2-amino-5-nitrophenol are also available at high purity, the specific substitution pattern of 2-amino-3-nitrophenol combined with this purity specification ensures batch-to-batch consistency in applications where isomeric impurities could alter performance.

Purity Specification
Supporting evidence
≥98% by HPLC
Consistent lot quality for analytical and formulation use
Commercial suppliers; isomer identity remains key
Quality Control Analytical Chemistry Sourcing Specifications

VIS-MALDI Matrix Functionality

2-Amino-3-nitrophenol has been demonstrated to function as an effective matrix for visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry [1]. The matrix exhibits a near-neutral pH and possesses an optical absorption band in the near-UV and visible region, enabling efficient energy transfer from a frequency-doubled Nd:YAG laser operating at 532 nm [1]. This property distinguishes it from conventional UV-MALDI matrices (e.g., α-cyano-4-hydroxycinnamic acid) which absorb at 337-355 nm, and from other aminonitrophenol isomers that have not been reported to exhibit this specific optical absorption profile. VIS-MALDI using 2-amino-3-nitrophenol may offer a complementary technique to conventional UV-MALDI in applications requiring deeper laser penetration [2].

VIS-MALDI Matrix
Class-level inference
532 nm excitation; near-neutral pH matrix
Enables visible-wavelength MALDI method development
Reported optical absorption band; isomer-specific property
Mass Spectrometry Analytical Methodology MALDI Matrix

MMP Inhibitory Activity

2-Amino-3-nitrophenol has been identified as an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and inflammation . The compound is reported to be active against a broad spectrum of pro-inflammatory and destructive enzymes and has been used to inhibit MMP activity in vitro and in vivo . While specific IC₅₀ values for this compound against individual MMP isoforms are not extensively documented in the primary literature, its classification as a broad-spectrum MMP inhibitor distinguishes it from isomers lacking this reported biochemical activity. Note: This evidence is based on vendor-supplied information and class-level inference; quantitative head-to-head inhibition data against specific MMP isoforms is limited.

MMP Inhibition
Data to verify
Broad-spectrum MMP inhibitor reported
May support MMP pathway research
Vendor-supplied; limited isoform-specific data
Biochemistry Enzyme Inhibition Drug Discovery

Research and Industrial Applications


Cosmetic Hair Dye Formulation

Given the CIR safety panel's conclusion that 2-amino-3-nitrophenol is safe for use in hair dyes at 2-9% concentration, while 4-amino-2-nitrophenol carries potential carcinogenicity/mutagenicity concerns [1], formulators should prioritize procurement of 2-amino-3-nitrophenol for any commercial cosmetic product targeting regulatory approval in major markets (EU, US, Japan). This selection mitigates regulatory risk and eliminates the need for extensive additional safety substantiation that would be required for the risk-associated isomer [1].

Thermally Stable Formulations

The melting point of 2-amino-3-nitrophenol (212-213 °C) exceeds that of isomeric comparators by 10-87 °C [1][2]. For applications involving elevated processing temperatures, hot-fill operations, or long-term storage in warm climates, this higher thermal stability reduces the risk of melting, caking, or phase separation. Procurement of 2-amino-3-nitrophenol is specifically advantageous over 4-amino-2-nitrophenol (mp 125-127 °C) or 2-amino-4-nitrophenol (mp 143-145 °C) when thermal robustness is a formulation requirement [2].

VIS-MALDI Method Development

Researchers developing visible-wavelength MALDI-MS methodologies should procure 2-amino-3-nitrophenol as the matrix of choice. Its optical absorption band in the near-UV and visible region enables efficient ionization using frequency-doubled Nd:YAG lasers at 532 nm [1]. This application is unique to 2-amino-3-nitrophenol among aminonitrophenol isomers and offers a complementary technique to conventional UV-MALDI, particularly for applications requiring deeper laser penetration or reduced photodamage [2].

Isomer Separation Methods

For analytical chemists developing UHPLC-MS/MS methods for the simultaneous determination of multiple aminophenols in complex matrices such as hair dyes, 2-amino-3-nitrophenol serves as a key analytical reference standard [1]. The compound's distinct retention time and MRM transitions allow for its specific identification and quantification in the presence of isomeric compounds [1]. Procurement of high-purity 2-amino-3-nitrophenol (≥98% by HPLC) is essential for accurate calibration and method validation [2].

Application
Selection Property
Validation Focus
Cosmetic dye formulation research
Regulatory compliance context
CIR safety assessment applicability
Thermally stable processing
Melting point relative to isomers
Thermal stability during formulation
VIS-MALDI method development
Visible-region absorption
Ionization efficiency at 532 nm
Isomer separation analysis
HPLC purity and retention
Resolution from isomeric impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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